molecular formula C12H16N4O3 B5806816 N-(4-methylpiperazin-1-yl)-2-nitrobenzamide

N-(4-methylpiperazin-1-yl)-2-nitrobenzamide

Cat. No.: B5806816
M. Wt: 264.28 g/mol
InChI Key: OLIKKJSXKGAHJF-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 4-methylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent . Additionally, its ability to interfere with cell signaling pathways makes it a candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpiperazin-1-yl)-2-aminobenzamide: A reduction product of N-(4-methylpiperazin-1-yl)-2-nitrobenzamide with similar biological activities.

    N-(4-methylpiperazin-1-yl)-2-chlorobenzamide:

Uniqueness

This compound is unique due to its combination of a nitro group and a piperazine moiety, which imparts specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry. Additionally, its potential therapeutic applications in inflammation and cancer therapy highlight its significance in medicinal research .

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-14-6-8-15(9-7-14)13-12(17)10-4-2-3-5-11(10)16(18)19/h2-5H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIKKJSXKGAHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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